Glycolic acid-lysine-amide

Description

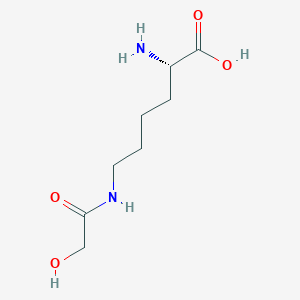

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-7(12)5-11/h6,11H,1-5,9H2,(H,10,12)(H,13,14)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAIAXBEFIRPKG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CO)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)CO)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171262-64-9 | |

| Record name | (2S)-2-amino-6-(2-hydroxy-acetylamino)-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Glycolic Acid Lysine Amide Formation

Maillard Reaction Pathways Leading to GALA

The Maillard reaction cascade is the primary route for GALA formation. This multi-step process begins with the condensation of a reducing sugar with a free amino group of a protein, typically the ε-amino group of lysine (B10760008), to form a Schiff base. This initial product then undergoes rearrangement to form a more stable Amadori product. softbeam.net The subsequent degradation and transformation of the Amadori product lead to the formation of various AGEs, including GALA. iris-biotech.de

Role of Alpha-Dicarbonyl Compounds as Precursors

Central to the formation of many AGEs, including GALA, are highly reactive α-dicarbonyl compounds. nih.govuni-halle.de These molecules are key intermediates in the Maillard reaction and can be formed through several pathways. researchgate.net

Model reactions have demonstrated that glyoxal (B1671930) and glycolaldehyde (B1209225) are immediate precursors in the formation of GALA. nih.govresearchgate.netnih.gov Glycolaldehyde can be readily oxidized to glyoxal, which then directly participates in the reaction cascade leading to GALA. researchgate.netnih.gov The reaction of glyoxal with the lysine side chain is a critical step in the formation of a glyoxal-imine intermediate, a pivotal structure in the pathway to GALA. nih.govresearchgate.netresearchgate.net Studies have shown that the formation of GALA appears to depend exclusively on these glyoxal-imines. nih.govscience.govresearchgate.net

The primary sources of the α-dicarbonyl precursors in vivo are the degradation of glucose and ascorbic acid (Vitamin C). science.govuni-halle.denih.gov Both of these essential molecules can break down through oxidative and non-oxidative pathways to yield glyoxal and other reactive dicarbonyls. uni-halle.denih.govresearchgate.net For instance, the oxidative degradation of the Amadori product, formed from glucose and lysine, is a significant source of glyoxal. science.govresearchgate.net Similarly, ascorbic acid can degrade to produce intermediates that lead to the formation of glyoxal. researchgate.net

Imine Intermediate Isomerization Pathway

A key mechanistic step in the formation of GALA is the isomerization of a hydrated glyoxal-imine intermediate. researchgate.netresearchgate.net The reaction begins with the nucleophilic attack of the ε-amino group of lysine on a carbonyl group of glyoxal, forming a Schiff base or imine. nih.govmasterorganicchemistry.com This imine can then undergo hydration and subsequent tautomeric isomerization. researchgate.net This isomerization is a well-established mechanism in the synthesis of amide-AGEs. researchgate.net Specifically, the rearrangement of the hydrated glyoxal-imine leads to the formation of the glycolic acid amide structure of GALA. researchgate.net

Oxidative Fragmentation Mechanisms of Amadori Products

The oxidative fragmentation of Amadori products is a crucial pathway for the generation of α-dicarbonyl compounds that lead to GALA. science.govresearchgate.net This process involves the cleavage of the carbon backbone of the Amadori product, yielding smaller, highly reactive carbonyl species, including glyoxal. researchgate.net The formation of GALA from the Amadori product of glucose and lysine is directly dependent on oxidation. nih.govscience.govresearchgate.net This oxidative step is essential for producing the necessary glyoxal precursor.

Interplay with Carboxymethyllysine (CML) and Glyoxal Lysine Amide (GOLA) Formation Cascades

The formation of GALA is intricately linked with the reaction cascades of other AGEs, particularly Nε-(carboxymethyl)lysine (CML) and Glyoxal Lysine Amide (GOLA). researchgate.netresearchgate.netresearchgate.net GALA, GOLA, and CML all share a common precursor, the glyoxal-imine intermediate. researchgate.netresearchgate.netresearchgate.netnih.gov The fate of this intermediate determines which AGE is ultimately formed.

Model reactions have shown that the pathways leading to GOLA and GALA are directly linked to CML via these glyoxal-imine structures. nih.govresearchgate.net While GOLA formation can occur through both direct oxidative fragmentation of the Amadori product and the glyoxal-imine intermediate, the formation of GALA appears to rely solely on the glyoxal-imine pathway. nih.govscience.govresearchgate.net This suggests that the conditions influencing the stability and reactivity of the glyoxal-imine intermediate play a critical role in directing the Maillard reaction towards the formation of GALA over other related AGEs.

Influence of Reaction Conditions on GALA Formation Mechanism

The environment in which the reaction between glycolic acid precursors and lysine occurs plays a critical role in the formation mechanism and yield of Glycolic acid-lysine-amide (GALA). Key factors such as the oxidative state, presence of inhibitors, and temperature significantly modulate the reaction pathways.

Oxidative Conditions and Precursor Availability The formation of GALA is intricately linked to oxidative processes. In model systems, the formation of GALA from the Amadori product of glucose and lysine has been shown to be directly dependent on oxidation. researchgate.net The primary precursor for GALA is often the reactive dicarbonyl species, glyoxal. researchgate.net Studies on advanced glycation end-products (AGEs) have established that GALA, along with a related crosslink, GOLA (glyoxal-lysine-amide), is formed from glyoxal and lysine. The ratio of these products can be influenced by the concentration of glyoxal. researchgate.net At constant lysine concentrations, lower levels of glyoxal favor the formation of the GOLA crosslink over the GOLD (glyoxal-lysine dimer) imidazolium (B1220033) crosslink, indicating that precursor concentration directly influences the reaction outcome. researchgate.net

Inhibition of Formation The mechanism of GALA formation can be targeted by inhibitors. Aminoguanidine (B1677879), a known inhibitor of advanced glycation, has been shown to almost completely suppress the formation of GALA. researchgate.net This suggests that aminoguanidine effectively traps the dicarbonyl precursors, like glyoxal, preventing them from reacting with lysine to form the GALA amide. researchgate.net This high degree of inhibition highlights the central role of the glyoxal-mediated pathway in GALA synthesis under these conditions. researchgate.net

Temperature Effects Temperature is a crucial factor that influences the rate of GALA formation. While direct kinetic studies on GALA are specific, data from related reactions provide strong indications of temperature dependence. For instance, the formation of Nε-Carboxymethyllysine (CML), another major product from the reaction of glyoxal with lysine, is significantly accelerated at higher temperatures. In experiments conducted at pH 7.4, the concentration of CML formed after 240 minutes was substantially higher at 80°C compared to 37°C. mdpi.com Similarly, depsipeptide and poly(ester amide) synthesis involving glycolic acid and amino acids often employs high temperatures (e.g., 95°C or more) to drive the condensation reactions. upc.edursc.org

Table 1: Influence of Reaction Conditions on the Formation of GALA and Related Compounds

| Factor | Condition | Effect on Formation | Reference |

|---|---|---|---|

| Oxidation | Presence of Oxygen | Required for GALA formation from glucose/lysine Amadori product. | researchgate.net |

| Inhibitor | Presence of Aminoguanidine | Almost complete suppression of GALA formation. | researchgate.net |

| Precursor | Glyoxal | Immediate precursor for GALA. | nih.govresearchgate.net |

| Temperature | 80°C vs. 37°C | Increased temperature significantly accelerates the formation of related glyoxal-lysine adducts like CML. | mdpi.com |

| Temperature | High Temp (e.g., 95°C) | Promotes condensation reactions for depsipeptide formation from glycolic acid and amino acids. | rsc.org |

Theoretical and Computational Approaches to Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools to investigate the reaction mechanisms of amide bond formation at an atomic level. These approaches offer insights into reaction pathways, transition states, and the energetic favorability of different mechanisms that are often difficult to obtain through experimental methods alone.

Computational Modeling of Related Reactions While direct computational studies on the specific formation of this compound are emerging, research on analogous systems provides a foundational understanding. For example, quantum-chemical calculations have been used to study peptide bond formation between two glycine (B1666218) molecules in the gas phase. researchgate.netrsc.org These studies evaluated both concerted and stepwise mechanisms, finding that protonation of one of the glycine molecules significantly reduces the energy barriers for the reaction. researchgate.netrsc.org Another relevant study demonstrated computationally that glycolic acid can act as a proton-transfer mediator, catalyzing the deamidation of asparagine residues, a reaction that proceeds through a tetrahedral intermediate similar to that in amide formation. mdpi.com This catalytic role is predicted to be significant in environments with a high concentration of protonated glycolic acid. mdpi.com

Enzymatic Ester Bond Formation with Glycolic Acid In biological systems, enzymes can catalyze the formation of ester bonds, which are structurally related to amide bonds. A computational study of a non-ribosomal peptide synthetase (NRPS) condensation (C) domain from Napucheina sp. (NapL) has provided insights into how glycolic acid can be selected and incorporated. frontiersin.org Researchers generated a homology model of the glycolic acid-accepting C-domain and used computational docking to identify key active site residues responsible for binding glycolic acid and positioning its terminal hydroxyl group for catalysis. frontiersin.org This work highlights how computational methods can elucidate the molecular basis for substrate specificity and the mechanism of bond formation in a complex biological context. frontiersin.org

Mechanistic Pathways and Energetics Computational studies on peptide bond formation have detailed the energetics of different reaction pathways. For the reaction of two neutral glycine molecules, the energy barriers are high (32-39 kcal/mol), but they are considerably lower for reactions involving a protonated glycine molecule (as low as 23 kJ/mol or ~5.5 kcal/mol). researchgate.netrsc.org These computational models map out the structures of reactants, transition states, and products, providing a step-by-step view of the reaction. For instance, the mechanism of succinimide (B58015) formation from asparagine, catalyzed by glycolic acid, was shown to be a two-step process: a rate-determining cyclization to form a tetrahedral intermediate, followed by the elimination of ammonia (B1221849). mdpi.commdpi.com

Table 2: Summary of Theoretical and Computational Findings Relevant to GALA Formation

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Glycine + Glycine (Gas Phase) | Quantum Mechanics (B3LYP, MP2, CCSD(T)-F12) | Protonation of a reactant significantly lowers the energy barrier for peptide bond formation. | researchgate.netrsc.org |

| Asparagine Deamidation | Quantum-Chemical Calculations | Glycolic acid can act as a proton-transfer catalyst to facilitate the reaction via a tetrahedral intermediate. | mdpi.com |

| NGR-Containing Cyclic Peptide | Computational Modeling | Phosphate buffer and arginine side chains can catalyze succinimide intermediate formation. | mdpi.com |

| NRPS C-domain + Glycolic Acid | Homology Modeling, Computational Docking | Identified active site residues that enable the specific binding and catalytic conversion of glycolic acid to form an ester bond. | frontiersin.org |

Analytical Methodologies for Glycolic Acid Lysine Amide Characterization and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of Glycolic acid-lysine-amide, an advanced glycation end-product (AGE), due to its exceptional sensitivity and selectivity. acs.org Coupled with liquid chromatography, it provides a powerful platform for both identifying and quantifying this compound in complex biological and food matrices. acs.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the definitive identification and quantification of this compound (GALA). nih.gov The initial chromatographic separation step is crucial for isolating GALA from other structurally similar compounds. Two common approaches are employed:

Hydrophilic Interaction Chromatography (HILIC): This method is well-suited for polar compounds like GALA. Separation is typically achieved using a zwitterionic HILIC column with a mobile phase gradient of acetonitrile (B52724) and water, often containing additives like ammonium (B1175870) formate (B1220265) and formic acid to improve peak shape and ionization efficiency. acs.org

Reversed-Phase (RP) Chromatography: Alternatively, reversed-phase columns, such as C18, are used. acs.orgnih.gov The mobile phase generally consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, with an ion-pairing agent such as heptafluorobutyric acid (HFBA) or formic acid to enhance retention and resolution. acs.orgnih.gov

Following separation, the analyte is ionized, most commonly by electrospray ionization (ESI) in positive mode, and introduced into the mass spectrometer. acs.org Quantification is often performed using the Selected Reaction Monitoring (SRM) mode on a triple quadrupole mass spectrometer, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. acs.org For accurate quantification, especially in complex samples, methods like standard addition or the use of stable isotope-labeled internal standards (e.g., d4-CML) are employed to compensate for matrix effects. acs.orgnih.gov

Table 1: Exemplary LC-MS/MS Parameters for this compound Analysis

| Parameter | Method 1 (HILIC-based) acs.org | Method 2 (RP-based) nih.gov | Method 3 (RP-based) acs.org |

|---|---|---|---|

| Chromatography Column | ZIC-cHILIC (100 x 2.1 mm, 3 µm) | RP-18 (250 mm × 3.0 mm, 5 µm) | Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase A | 5% Acetonitrile, 5 mM Ammonium Formate, 0.1% Formic Acid | Water with 1.2 mL/L Heptafluorobutyric Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | 95% Acetonitrile, 5 mM Ammonium Formate, 0.1% Formic Acid | Methanol/Water (7:3) with 1.2 mL/L Heptafluorobutyric Acid | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Not Specified | Triple Quadrupole (TQ-XS) |

| Quantification Mode | Full Scan / Data-Dependent MS/MS | Not Specified (likely SRM) | Selected Reaction Monitoring (SRM) |

| Sample Preparation | Dilution, Extraction | Enzymatic Hydrolysis | Acid Hydrolysis, Derivatization |

Fragmentation Pathways and Characteristic Ions in MS/MS Analysis

Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of GALA. In this process, the protonated molecule (precursor ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The fragmentation pattern of modified amino acids like GALA is influenced by both the amino acid and the modification group. acs.org

For GALA, fragmentation typically involves the lysine (B10760008) residue. Key fragment ions originating from lysine are consistently observed and are crucial for identification. nih.gov These include ions corresponding to the loss of formic acid and ammonia (B1221849), the loss of ammonia alone, and the protonated lysine core itself. nih.gov A significant fragment at m/z 84.0808, representing the aminium ion of the lysine side chain after cleavage, is a hallmark indicator. nih.govacs.org

Table 2: Characteristic Lysine-Related Product Ions in MS/MS Analysis

| m/z (mass-to-charge ratio) | Ion Formula | Description of Neutral Loss | Source |

|---|---|---|---|

| 147.1128 | C₆H₁₅N₂O₂⁺ | [Lysine + H]⁺ (Protonated Lysine) | nih.gov |

| 130.0863 | C₆H₁₂NO₂⁺ | Loss of ammonia (NH₃) from protonated lysine | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules, including this compound. While MS/MS provides strong evidence of identity based on mass and fragmentation, NMR offers definitive proof of the covalent structure and connectivity of atoms. Both ¹H and ¹³C NMR would be employed for complete characterization.

For GALA, ¹H NMR would confirm the presence of the glycolic acid moiety through a characteristic singlet peak for its methylene (B1212753) (-CH₂-) protons. mdpi.com The lysine residue would present a series of multiplets corresponding to its α, β, γ, δ, and ε protons. Crucially, the formation of the amide bond would be confirmed by the chemical shift of the ε-CH₂ protons of lysine, which would be shifted downfield upon acylation, and the appearance of a distinct amide proton (-NH-) signal. researchgate.net Similarly, ¹³C NMR would show a characteristic signal for the carbonyl carbon of the newly formed amide bond, distinct from the carboxylic acid carbonyl of the parent molecules. semanticscholar.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Structural Confirmation

| Protons | Predicted Chemical Shift (ppm) | Rationale / Notes |

|---|---|---|

| Glycolyl -CH₂- | ~4.0 - 4.6 | Singlet, adjacent to ester oxygen and amide carbonyl. Based on related poly(ester amide)s. mdpi.com |

| Lysine α-CH | ~3.5 - 4.0 | Triplet or Doublet of doublets, adjacent to the α-amino and α-carboxyl groups. |

| Lysine ε-CH₂ | ~3.2 - 3.5 | Multiplet, shifted downfield from native lysine due to adjacent amide nitrogen. |

| Amide -NH- | ~7.5 - 8.5 | Triplet (coupling to ε-CH₂), chemical shift is sensitive to solvent and hydrogen bonding. mdpi.comresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Bond Verification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for verifying the presence of specific functional groups in a molecule. news-medical.net For this compound, FTIR is particularly useful for confirming the formation of the critical amide bond that links the glycolic acid and lysine moieties. researchgate.netacs.org

The infrared spectrum of a peptide or amide-containing molecule is dominated by characteristic absorption bands. The presence of GALA would be confirmed by observing these key bands:

Amide I: This strong band, appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration of the amide group. mdpi.comresearchgate.net Its precise location can provide information about the secondary structure. shimadzu.com

Amide II: Found between 1510-1580 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.com

Ester C=O Stretch: A distinct carbonyl stretching band from the glycolic acid ester group would also be expected, typically at a higher wavenumber (1730-1750 cm⁻¹) than the amide carbonyl. mdpi.com

The simultaneous presence of the Amide I, Amide II, and ester carbonyl bands provides strong evidence for the formation of the this compound structure.

Table 4: Key FTIR Absorption Bands for this compound Verification

| Vibrational Band | Wavenumber Range (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| Amide A | ~3300 | N-H Stretching | mdpi.comresearchgate.net |

| Ester C=O Stretch | 1730 - 1750 | Carbonyl stretch of the glycolic acid ester | mdpi.com |

| Amide I | 1630 - 1680 | C=O Stretching of the amide bond | mdpi.comresearchgate.netacs.org |

| Amide II | 1510 - 1580 | N-H Bending and C-N Stretching | mdpi.comresearchgate.net |

Strategies for Analytical Assessment of Highly Reactive Intermediates

The formation of this compound can proceed through various pathways involving highly reactive intermediates, such as α-dicarbonyls (e.g., glyoxal) or activated esters. researchgate.netbachem.com The analytical assessment of these transient species is challenging but crucial for understanding reaction mechanisms. Strategies to achieve this include:

Time-Resolved Analysis: The reaction progress can be monitored over time by collecting aliquots at specific intervals and quenching the reaction. Subsequent analysis, typically by LC-MS, allows for the tracking of the disappearance of reactants and the appearance of intermediates and final products. researchgate.net This approach can provide kinetic data on the formation of GALA.

Proximity Labeling and Trapping: In complex biological systems, highly reactive intermediates can be studied using proximity labeling techniques. princeton.edu This involves generating a reactive species in situ which then covalently "tags" nearby molecules. While not directly used for GALA synthesis analysis, the principle of using trapping agents is applicable. A nucleophilic trapping agent can be added to the reaction mixture to form a stable adduct with a reactive carbonyl intermediate, which can then be more easily isolated and identified by MS or NMR.

Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques can be coupled with spectroscopic detectors (e.g., UV-Vis or fluorescence). nih.gov This method allows for the rapid mixing of reactants and the observation of spectral changes on a millisecond timescale, enabling the characterization of short-lived intermediates.

These advanced strategies provide deeper insight into the chemical pathways leading to the formation of this compound, complementing the steady-state analysis of the final product.

Biomolecular Interactions and Endogenous Significance of Glycolic Acid Lysine Amide

Glycation of Amino Acid Residues and Protein Modification

Glycolic acid-lysine-amide (GALA) is classified as an amide-Advanced Glycation Endproduct (amide-AGE), a type of modification that occurs on amino acid residues within proteins. nih.govacs.org Its formation is a result of non-enzymatic glycation, a complex series of reactions between reducing sugars or reactive dicarbonyl compounds and the amino groups of proteins. nih.gov Specifically, GALA is a modification of the amino acid lysine (B10760008). nih.govacs.org

The primary formation pathway for GALA is understood as part of the Nε-carboxymethyl lysine (CML) reaction cascade. uni-halle.deresearchgate.netresearchgate.net This process is initiated by the reaction of the ε-amino group of a lysine residue with the highly reactive α-dicarbonyl compound, glyoxal (B1671930). uni-halle.deresearchgate.net The initial reaction forms a labile glyoxal-imine, which serves as a key intermediate. researchgate.net The pathway to GALA diverges from the main CML pathway at this stage. Through a nucleophilic addition of a water molecule at the imine group, an intermediate hydrate (B1144303) is formed. uni-halle.deresearchgate.net A subsequent isomerization rearrangement of this hydrated intermediate yields the stable amide structure of GALA. uni-halle.deresearchgate.netuni-halle.de

Free GALA can originate from the direct glycation of the amino acid lysine or through the degradation of proteins that have already undergone this modification. acs.org The presence of GALA represents a permanent, post-translational modification to a protein, altering its structure and potentially its function.

Contribution to Carbonyl Stress and Oxidative Stress Landscapes

The formation of this compound is intrinsically linked to conditions of carbonyl stress and oxidative stress. uni-halle.demdpi.com Carbonyl stress is characterized by an accumulation of reactive dicarbonyl compounds, such as glyoxal, which is a direct precursor in the synthesis of GALA. uni-halle.deuni-halle.de These dicarbonyls can arise from multiple endogenous sources, including the oxidation of carbohydrates and the degradation of glycated proteins. mdpi.com

Crucially, the formation of GALA is highly dependent on an oxidative environment. researchgate.net Research based on model incubation systems has demonstrated that GALA and related amide-AGEs are formed exclusively or at significantly higher rates under aerated conditions compared to deaerated (oxygen-depleted) conditions. researchgate.net This suggests that oxidation is a key mechanistic step. researchgate.net Specifically, the formation of GALA from the Amadori product of glucose and lysine has been shown to be directly dependent on oxidation. researchgate.net Further evidence for this link is provided by studies where aminoguanidine (B1677879), an inhibitor of AGE formation, almost completely suppressed the generation of GALA. researchgate.net

This dependency on an oxidative environment has led to the proposal that GALA could serve as a potential biomarker for oxidative stress. researchgate.net Its presence and concentration in tissues may reflect the degree of oxidative damage and carbonyl stress that has occurred. researchgate.netmdpi.com

Significance within the Maillard Reaction in Biological Systems

This compound is a product of the Maillard reaction occurring under physiological conditions. uni-halle.desci-hub.se While initially studied in the context of food chemistry and browning reactions, the Maillard reaction is now recognized as a significant process that occurs within the human body over time, contributing to the aging process and various pathologies. researchgate.netsci-hub.se This endogenous reaction cascade leads to the formation of a diverse array of stable end-products known as Advanced Glycation Endproducts (AGEs). nih.goviris-biotech.de

GALA is a member of a novel subclass of these compounds termed amide-AGEs. nih.govsci-hub.se Its formation from precursors like glucose and lysine residues positions it as a stable final product within the complex web of Maillard reaction pathways. uni-halle.deiris-biotech.de The in vivo relevance of GALA is confirmed by its detection in human tissues. For instance, it has been identified and quantified in human lens proteins, where it is considered a quantitatively minor AGE but still of physiological importance. researchgate.netnih.gov The presence of GALA in long-lived proteins like those in the lens demonstrates that it is a cumulative and permanent modification resulting from the lifelong process of the Maillard reaction in biological systems. researchgate.net

Data Tables

Table 1: Key Research Findings on this compound (GALA)

| Research Finding | Description | Source(s) |

| Classification | GALA is an amide-Advanced Glycation Endproduct (amide-AGE). | nih.govsci-hub.se |

| Formation Pathway | Arises from the Nε-carboxymethyl lysine (CML) reaction cascade, involving the reaction of lysine with glyoxal to form an imine, followed by hydration and isomerization. | uni-halle.deresearchgate.netresearchgate.netuni-halle.de |

| Precursors | Key precursors include the amino acid lysine and the reactive dicarbonyl compound glyoxal. It can also form from the Amadori product of glucose and lysine. | uni-halle.deresearchgate.netiris-biotech.de |

| Link to Oxidative Stress | Formation is highly dependent on an oxidative environment and is significantly suppressed under deaerated conditions. It is considered a potential marker for oxidative stress. | researchgate.netresearchgate.net |

| In Vivo Detection | GALA has been identified and quantified in human tissues, including lens proteins. | researchgate.netnih.gov |

| Inhibition | Its formation can be almost completely suppressed by inhibitors of advanced glycation, such as aminoguanidine. | researchgate.net |

| Analytical Identification | GALA can be identified and analyzed using liquid chromatography–tandem mass spectrometry (LC-MS/MS). | acs.orgnih.gov |

Synthetic Strategies for Glycolic Acid Lysine Amide and Its Derivatives

Independent Chemical Synthesis for Structural Elucidation and Reference Standard Generation

The compound N6-glycoloyl-lysine, an isomer of glycolic acid-lysine-amide, is recognized as an advanced glycation end product (AGE). AGEs are modifications that occur in vivo from non-enzymatic reactions between sugars and proteins or amino acids. nih.gov The independent chemical synthesis of these compounds is crucial for their unequivocal structural confirmation and for generating pure reference standards. These standards are indispensable for developing and validating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify their presence in biological and food samples. nih.govresearchgate.net

The formation of this compound (GALA) and related amide-AGEs has been studied in model systems to understand their formation pathways. nih.govacs.org For instance, model systems prepared by incubating proteinogenic amino acids with glucose are used to generate a variety of glycation products. nih.govacs.org The synthesis and characterization of these compounds, often as part of a larger library of Maillard reaction products, allows researchers to identify them in complex biological matrices and study their physiological significance. nih.govacs.org The synthesis of N6-glycoloyl lysine (B10760008), for example, has been linked to rearrangement reactions involving glyoxal (B1671930) and lysine. nih.gov The availability of a synthetic standard enables the comparison of retention times and fragmentation patterns in mass spectrometry, confirming the identity of the compound in biological samples like human plasma. nih.gov

Synthesis as a Monomer or Component in Poly(ester amide) Systems

Glycolic acid and lysine derivatives are valuable monomers for the synthesis of poly(ester amide)s (PEAs). researchgate.netrsc.org These polymers are of significant interest in the biomedical field because they merge the beneficial properties of polyesters (biodegradability and processability) with those of polyamides (good thermal and mechanical strength due to hydrogen bonding between amide groups). researchgate.netrsc.orgresearchgate.net The inclusion of both ester and amide linkages in the polymer backbone allows for tunable degradation rates and mechanical properties. researchgate.netmdpi.com

A primary method for creating PEAs from these monomers is thermal polycondensation. researchgate.netmdpi.com One effective strategy involves a reaction driven by the formation of metal halide salts. In this approach, a diamide-diester monomer is synthesized from glycolic acid and a diamine. This monomer is then reacted with an ester of L-lysine, which acts as a diamine unit. researchgate.netmdpi.com The process is carefully designed to avoid secondary reactions like transesterification. researchgate.net This method is advantageous as the inorganic salt by-product can be easily removed by washing with water, which can also yield a porous material structure suitable for certain biomedical applications. mdpi.com The resulting PEAs have a regular, sequential structure of diamine, dicarboxylic acid, and glycolic acid units. researchgate.net

| Polycondensation Parameters for Glycolic Acid-Lysine Based PEAs | |

| Monomer 1 | Diamide-diester derived from glycolic acid |

| Monomer 2 | L-lysine ethyl ester (acting as a diamine) |

| Reaction Type | Thermal Polycondensation |

| Driving Force | Formation of metal halide salts |

| Key Advantage | Avoidance of side reactions (e.g., transesterification) |

| By-product Removal | Washing with water |

This table summarizes typical components and conditions for the synthesis of poly(ester amide)s involving glycolic acid and lysine esters, based on thermal polycondensation methods.

The incorporation of glycolic acid and lysine units into polymer chains is a deliberate strategy to create advanced biodegradable materials. researchgate.netnih.gov Glycolic acid is a well-known component of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), valued for its hydrolyzable ester bonds. nih.govelsevierpure.comnih.gov Lysine, a natural amino acid, introduces amide bonds and a pendant functional group (the carboxylic acid group if the epsilon amine is used for polymerization), which can be used for further modification, such as linking pharmacologically active compounds. rsc.org The resulting poly(ester amide)s are promising candidates for applications in drug delivery and tissue engineering. rsc.orgresearchgate.net The degradation of these polymers releases naturally occurring or biocompatible products (glycolic acid and lysine), minimizing toxicity. researchgate.netnih.gov The presence of both ester and amide groups allows for a controlled degradation profile and mechanical properties that can be tailored to specific applications. researchgate.net

Lysine Amide Conjugation in Peptide and Protein Modification Studies

The formation of a this compound bond can also be achieved by chemically modifying lysine residues already present in peptides and proteins. This bioconjugation approach is widely used to alter the properties of therapeutic proteins, such as antibodies. nih.govresearchgate.net Lysine is a frequent target for such modifications due to the high nucleophilicity of its ε-amino group and its common presence on solvent-exposed protein surfaces. nih.govrsc.org

To facilitate the formation of a stable amide bond with the lysine's amine group under physiological conditions, the carboxylic acid of the molecule to be conjugated (in this case, glycolic acid) must first be "activated". researchgate.net This involves converting the carboxyl group into a more reactive electrophile that is susceptible to nucleophilic attack by the lysine's amine. Common activating agents create active esters, such as N-hydroxysuccinimide (NHS) esters. nih.gov These reagents react with the carboxylic acid to form an intermediate that readily couples with the primary amine of a lysine residue, displacing the activating group and forming a stable amide linkage. nih.govresearchgate.net This method is a cornerstone of bioconjugation chemistry for attaching various payloads to proteins. researchgate.net

| Common Methods for Carboxylic Acid Activation for Lysine Conjugation | |

| Activating Agent | N-hydroxysuccinimide (NHS) |

| Reactive Intermediate | NHS ester |

| Target Residue | Lysine (ε-amino group) |

| Bond Formed | Amide Bond |

| Key Feature | High reactivity towards primary amines at neutral to slightly alkaline pH |

This interactive table outlines the widely used NHS ester chemistry for activating carboxylic acids to enable their conjugation to lysine residues on proteins.

A significant challenge in lysine modification is achieving site-selectivity. researchgate.netnih.gov Because proteins, especially large ones like antibodies, typically have many surface-exposed lysine residues, traditional conjugation methods using activated esters can result in a heterogeneous mixture of products with the payload attached at various locations. nih.govresearchgate.net To overcome this, strategies have been developed to direct the conjugation to a specific lysine. These methods often exploit the unique local microenvironment of a particular lysine residue, which can make it more reactive or accessible than others. nih.govnih.gov For example, nearby histidine and aspartic acid residues can accelerate the labeling of a specific lysine. nih.gov Another advanced approach involves a two-step process where an antibody is first selectively modified at a single lysine with a bioorthogonal handle, such as an azide group, using a specialized activated ester. Subsequently, a payload containing a complementary reactive group (e.g., a dibenzocyclooctyne, DBCO) is attached via a click chemistry reaction. nih.gov This allows for the precise, site-selective formation of a conjugate at a predetermined lysine position. nih.gov

Advanced Research Perspectives and Unexplored Avenues for Glycolic Acid Lysine Amide

Development of Novel Mechanistic Probes

The development of novel mechanistic probes is a critical frontier for elucidating the precise roles of Glycolic acid-lysine-amide in complex biological environments. Currently, there is a lack of probes specifically designed for the detection and quantification of this particular amide-AGE. Future research in this area could significantly enhance our understanding of its formation, localization, and pathological implications.

The design of such probes could be approached through several innovative strategies. One promising avenue is the development of fluorescent probes. These probes could be engineered to selectively recognize the unique structural features of the this compound adduct. The design could incorporate a recognition element that specifically binds to the amide linkage and the glycolic acid moiety, coupled with a fluorophore that exhibits a change in its emission properties upon binding. This would allow for the visualization of the compound's distribution in cells and tissues.

Another approach involves the synthesis of isotopically labeled versions of this compound. Stable isotope labeling, for instance with ¹³C or ¹⁵N, would create tracers that can be used in metabolic studies to follow the formation and fate of the compound in vivo. nih.gov These labeled compounds would be invaluable for mass spectrometry-based quantification and for tracking the incorporation of glycolic acid into lysine (B10760008) residues of specific proteins.

Furthermore, the development of activity-based probes could provide insights into the enzymatic or chemical processes that may be involved in the turnover or further modification of this compound. While the formation is non-enzymatic, the existence of "deglycase" enzymes for other AGEs suggests that similar repair mechanisms might exist for this amide adduct. Probes that can covalently bind to enzymes that recognize this compound could help in the identification and characterization of such proteins. The creation of highly selective chemical probes with temporal resolution would enable real-time tracking of the dynamics of this modification in living cells and tissues. bioengineer.org

The challenges in developing these probes lie in achieving high specificity and sensitivity. The structural similarity among different AGEs necessitates careful design of the recognition elements to avoid cross-reactivity. Overcoming these hurdles will require a multidisciplinary approach, combining organic synthesis, molecular modeling, and biochemical validation.

| Probe Type | Potential Application | Key Design Feature |

| Fluorescent Probes | Visualization in cells and tissues | Specific recognition moiety for this compound linked to a responsive fluorophore |

| Isotopic Labels | Metabolic tracing and quantification | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) |

| Activity-Based Probes | Identification of interacting enzymes | Reactive group for covalent linkage to target proteins |

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are pivotal for the detailed structural and quantitative analysis of this compound. Mass spectrometry (MS) has already proven to be a powerful tool in the study of this compound. acs.org

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), allows for the sensitive detection and quantification of this compound in complex biological samples. acs.orgnih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, providing characteristic fragmentation patterns that can confirm the identity of the compound. For amide-AGEs like this compound, the amide bond is often a preferential site for cleavage during collision-induced dissociation (CID). acs.orgnih.gov The fragmentation of amides, including the cleavage of the N-CO bond, provides vital information for their characterization. nih.govrsc.org The MS/MS spectra of this compound are expected to show fragments corresponding to the lysine residue and the glycolic acid moiety. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy represents a largely untapped potential for the characterization of this compound. While MS provides excellent sensitivity, NMR can offer unparalleled detail about the three-dimensional structure and dynamics of the molecule. One-dimensional and two-dimensional NMR experiments could be employed to definitively assign the chemical shifts of all protons and carbons in the molecule, confirming its covalent structure. news-medical.net Advanced NMR techniques could also be used to study the interaction of this compound with other molecules, such as proteins, by observing changes in chemical shifts or through techniques like saturation transfer difference (STD) NMR.

The table below summarizes key spectroscopic data that could be obtained for this compound.

| Spectroscopic Technique | Information Provided | Expected Observations |

| LC-MS/MS | Identification and Quantification | Elution at a specific retention time and characteristic fragmentation pattern showing loss of glycolic acid and lysine-related ions. |

| High-Resolution MS | Accurate Mass and Elemental Composition | Determination of the exact molecular weight, confirming the chemical formula. |

| ¹H NMR | Proton Environment | Signals corresponding to the protons of the lysine and glycolic acid moieties, with specific chemical shifts and coupling constants. |

| ¹³C NMR | Carbon Skeleton | Resonances for each carbon atom, providing a fingerprint of the molecule's structure. |

| 2D NMR (e.g., COSY, HSQC) | Connectivity and Spatial Relationships | Correlation peaks confirming the bonding arrangement and stereochemistry. |

Computational Modeling of Formation and Interaction Dynamics

Computational modeling offers a powerful in silico approach to investigate the formation and interaction dynamics of this compound at an atomic level of detail. Such studies can provide insights that are often difficult to obtain through experimental methods alone.

Quantum mechanics (QM) calculations can be employed to study the reaction mechanism of this compound formation. These calculations can elucidate the energetics of the reaction pathway, identifying transition states and intermediates. This can help to understand the factors that influence the rate of formation of the amide bond between glycolic acid and the lysine side chain. nih.gov Computational studies have shown that glycolic acid can act as a catalyst in amide bond formation through proton transfer mediation. mdpi.comnih.gov QM methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data.

Molecular dynamics (MD) simulations can be utilized to explore the conformational landscape of this compound and its interactions with biological macromolecules, such as proteins. nih.gov By simulating the behavior of the molecule in an aqueous environment, MD can reveal how the modification affects the structure, dynamics, and function of a protein. nih.gov For example, simulations could investigate whether the presence of the this compound adduct on a protein surface alters its interaction with other proteins or with cell surface receptors. These simulations can provide a dynamic view of how this specific AGE might contribute to the pathological consequences of the Maillard reaction. whiterose.ac.uk

The following table outlines potential computational studies and the insights they could provide.

| Computational Method | Research Focus | Potential Insights |

| Quantum Mechanics (QM) | Reaction mechanism of formation | Energetics of the reaction, identification of transition states, prediction of spectroscopic properties. |

| Molecular Dynamics (MD) | Interaction with proteins | Effects on protein structure and dynamics, identification of key intermolecular interactions, prediction of binding affinities. |

| Hybrid QM/MM | Enzymatic or chemical degradation | Detailed mechanism of bond cleavage in a complex environment. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for glycolic acid-lysine-amide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via polycondensation of glycolic acid with lysine derivatives, often using catalysts like tin(II) octoate or enzymatic methods. Reaction conditions (e.g., temperature, solvent polarity, and monomer ratios) critically affect crystallinity and molecular weight. For example, Puiggalí et al. demonstrated that alternating poly(ester amide)s derived from glycolic acid and ω-amino acids exhibit distinct crystallographic patterns under controlled conditions . Enzymatic routes (e.g., chemoenzymatic synthesis) yield higher purity by minimizing side reactions but may require optimization for scalability .

Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?

- Methodological Answer : Key techniques include:

- High-Performance Liquid Chromatography (HPLC) with refractive index detection (RID) for quantifying glycolic acid content in complex matrices .

- Tandem Mass Spectrometry (MS/MS) to confirm site-specific modifications, as applied in glycoproteomics studies .

- X-ray Diffraction (XRD) to analyze crystallinity, as shown in studies of poly(ester amide)s .

Multivariate analysis (e.g., PCA) can resolve overlapping spectral data in untargeted lipidomics, applicable to impurity profiling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in site-specific modification data when analyzing this compound derivatives?

- Methodological Answer : Integrate high-resolution MS with glycoinformatics tools to distinguish true glycosylation sites from artifacts. For example, using well-characterized glycoprotein standards (e.g., alpha-1-acid glycoprotein) improves confidence in assignments . Multivariate statistical models (e.g., PLS-DA) can identify confounding factors in untargeted datasets, such as batch effects or ion suppression .

Q. What mechanistic insights guide the optimization of catalytic systems for this compound synthesis?

- Methodological Answer : Studies on glycolic acid formation via ethylene glycol oxidation highlight the role of deprotonation steps and catalyst design. For instance, Pt/Sn-Beta catalysts in base-free media enhance selectivity by stabilizing intermediates like adsorbed 2-hydroxyacetyl species . Density Functional Theory (DFT) calculations further identify transition states and rate-limiting steps, enabling rational catalyst modification .

Q. How do structural modifications of this compound impact its bioactivity, and what methodologies quantify these effects?

- Methodological Answer : Factor Analysis Scale of Generalized Amino Acid Information (FASGAI) descriptors link structural features (e.g., hydrophobicity, charge) to antimicrobial activity . Bioactivity assays (e.g., MIC testing) paired with HPLC quantification of degradation products (e.g., free glycolic acid) reveal stability-activity trade-offs . Comparative studies using β-alanine or 4-aminobutyric acid analogs demonstrate how side-chain length modulates crystallinity and biodegradability .

Q. What strategies address contradictions in thermal degradation data for this compound-based polymers?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) identifies decomposition products (e.g., carbon monoxide) under controlled atmospheres . Conflicting data may arise from varying heating rates or sample purity; replicate experiments with standardized protocols (e.g., ASTM E2550) improve reproducibility. Computational models (e.g., Coats-Redfern method) can extrapolate kinetic parameters across experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.